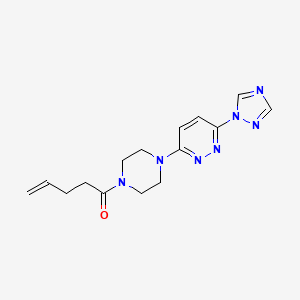

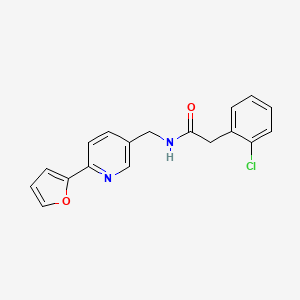

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazole ring, followed by the formation of the pyridazine and piperazine rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR and MS analysis, as is common for similar compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the triazole, pyridazine, and piperazine rings. These groups could potentially undergo a variety of reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole, pyridazine, and piperazine rings could influence its solubility, stability, and reactivity .Scientific Research Applications

Anticancer Agents

The compound is a part of the 1,2,4-triazole derivatives which have been evaluated as promising anticancer agents . These derivatives have shown promising cytotoxic activity against various human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Inhibition of Cell Proliferation

Compounds similar to “1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)pent-4-en-1-one” have shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This could be a potential application in the treatment of breast cancer.

Selective Toxicity

Some of the 1,2,4-triazole derivatives have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This selective toxicity could make them potential candidates for safer anticancer treatments.

Structural Optimization Platform

The 1,2,4-triazole benzoic acid hybrids, which include the compound , could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Synthesis of Novel Derivatives

The compound is part of the synthesis of novel 1,2,4-triazole derivatives, which are being evaluated for their anticancer activity . This opens up possibilities for the creation of new and potentially more effective anticancer agents.

Binding Modes Study

Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This could provide valuable insights into the development of new drugs.

Future Directions

properties

IUPAC Name |

1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O/c1-2-3-4-15(23)21-9-7-20(8-10-21)13-5-6-14(19-18-13)22-12-16-11-17-22/h2,5-6,11-12H,1,3-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIXTBQLFUJSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)

![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)

![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)

![7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2717823.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717826.png)

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)